

AZ6102: A Technical Guide to its Role in Axin Stabilization

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Compound of Interest		
Compound Name:	AZ6102	
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Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is a common driver of various cancers.[1][3] A key negative regulator of this pathway is the scaffold protein Axin, which facilitates the degradation of β-catenin, the central effector of canonical Wnt signaling.[4][5] The stability of Axin itself is tightly controlled, in part by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[7][8] Therefore, inhibiting tankyrase activity presents a promising therapeutic strategy to stabilize Axin, suppress Wnt signaling, and combat Wnt-driven cancers.[6][7]

AZ6102 is a potent and selective small molecule inhibitor of both Tankyrase 1 and 2.[1][2][9] This technical guide provides an in-depth overview of the mechanism of action of **AZ6102**, focusing on its effect on Axin stabilization. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: AZ6102 in the Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt ligand, the "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3 β), and Casein Kinase 1α (CK1 α),



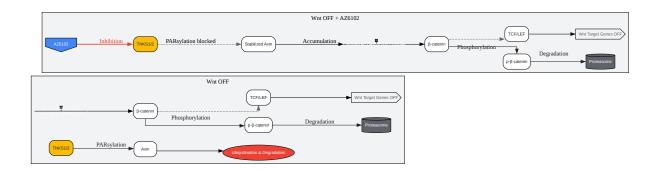




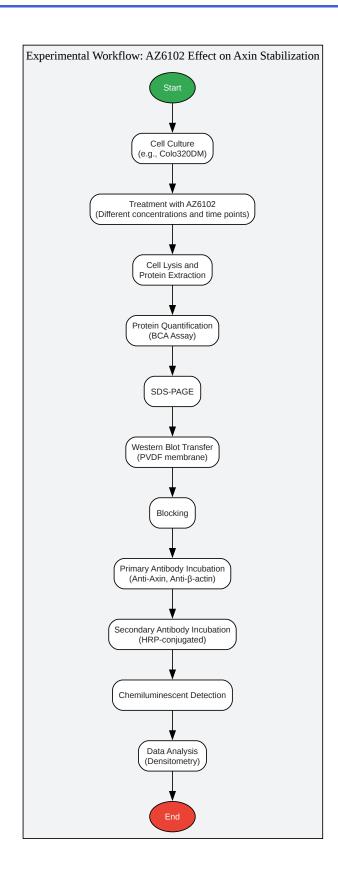
phosphorylates β -catenin, targeting it for proteasomal degradation.[3][5] This keeps cytoplasmic β -catenin levels low, and the Wnt pathway inactive.

Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[7][8] By inhibiting the catalytic activity of TNKS1/2, **AZ6102** prevents the PARsylation of Axin.[1][2][9] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β -catenin.[6][9] The resulting decrease in nuclear β -catenin leads to the downregulation of Wnt target gene expression.[9]









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References

- 1. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axin, an inhibitor of the Wnt signalling pathway, interacts with beta-catenin, GSK-3beta and APC and reduces the beta-catenin level PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZ6102 [openinnovation.astrazeneca.com]
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